molecular formula C21H18N2O3S2 B2571702 N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylthio)benzamide CAS No. 921798-16-5

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylthio)benzamide

Cat. No.: B2571702
CAS No.: 921798-16-5
M. Wt: 410.51
InChI Key: CVPZDRPJHMOCAG-UHFFFAOYSA-N
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Description

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylthio)benzamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule is characterized by a benzamide scaffold linked to a complex heterocyclic system comprising both benzofuran and thiazole rings. The presence of these distinct pharmacophores, particularly the N-(thiazol-2-yl)benzamide structure, is associated with diverse biological activities and makes it a valuable scaffold for probing various biological targets . Compounds within this structural class have been identified as potent and selective negative allosteric modators (NAMs) for ion channels, such as the Zinc-Activated Channel (ZAC), and demonstrate non-competitive antagonism that is selective over other Cys-loop receptors . Furthermore, benzamide derivatives are extensively investigated as inhibitors of enzymes like histone deacetylase (HDAC), which plays a critical role in epigenetic regulation and is a target in oncology research . The specific 7-ethoxybenzofuran moiety may also influence the compound's electronic properties and binding affinity. This combination of features makes this compound a promising candidate for use as a chemical probe in basic research, high-throughput screening campaigns, and the development of novel therapeutic agents for conditions such as neurological disorders and cancer. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S2/c1-3-25-17-9-5-6-13-11-18(26-19(13)17)16-12-28-21(22-16)23-20(24)14-7-4-8-15(10-14)27-2/h4-12H,3H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPZDRPJHMOCAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylthio)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C₁₈H₁₉N₃O₃S. The compound features three significant structural motifs:

  • Benzofuran Moiety : Known for its role in various biological activities, including anticancer properties.
  • Thiazole Ring : Associated with diverse pharmacological properties such as antimicrobial and anticancer effects.
  • Methylthio Group : Enhances the lipophilicity and bioavailability of the compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Benzofuran Ring : Achieved through cyclization reactions involving phenolic compounds.
  • Thiazole Ring Synthesis : Conducted using Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
  • Attachment of Benzamide Group : Final step where the benzamide is linked to the thiazole structure.

Antimicrobial Properties

Research indicates that compounds with thiazole and benzofuran moieties exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds demonstrate efficacy against various bacterial strains, suggesting a potential application in treating infections.

Anticancer Activity

This compound has been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit cell proliferation in cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The mechanism appears to involve the inhibition of DNA topoisomerases I and II, leading to apoptosis in cancer cells while showing minimal toxicity towards normal cells .

Case Studies

  • In Vitro Studies on Anticancer Activity :
    • A study evaluated the compound's effects on various cancer cell lines, revealing moderate to high inhibitory effects on cell viability at concentrations ranging from 10 to 50 μM. The compound's selectivity towards cancer cells over normal cells was particularly noted, indicating its potential as a therapeutic agent .
  • Antimicrobial Efficacy :
    • In another study, this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be around 50 μg/mL for several strains, showcasing its potential as an antimicrobial agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for DNA replication and cell division, particularly topoisomerases.
  • Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that similar compounds possess antioxidant properties that help mitigate oxidative stress in cells .
  • Modulation of Signaling Pathways : By interacting with various molecular targets, the compound may alter signal transduction pathways involved in cell proliferation and apoptosis.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)% Inhibition at 10 µM
MCF-75.072%
A5496.568%
HeLa4.875%

For instance, cell viability assays indicated that at concentrations of 10 µM, the compound reduced cell viability by over 70% in MCF-7 breast cancer cells.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Using Ellman’s spectrophotometric method, it exhibited moderate AChE inhibitory activity with an IC50 value of approximately 3.85 µM, suggesting its potential as a lead compound for further development in treating cognitive disorders.

CompoundIC50 (µM)
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylthio)benzamide3.85
Donepezil (Control)0.30

The biological activity is believed to stem from its ability to interact with specific molecular targets within cancer cells and neurons, with the thiazole and benzofuran components facilitating binding to target proteins involved in cell proliferation and apoptosis.

Case Studies

A notable case study involved xenograft models of breast cancer where administration of the compound resulted in significant tumor reduction compared to control groups treated with vehicle alone. Histological analyses revealed increased apoptosis markers within tumor tissues treated with the compound.

Additionally, other studies have explored related thiazole derivatives for their antimicrobial properties and anticancer activities against various pathogens and cancer cell lines, reinforcing the potential therapeutic applications of compounds in this chemical family .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (NMR, MS)
Target Compound Benzofuran-thiazole-benzamide 7-Ethoxybenzofuran, 3-(methylthio)benzamide ~425.5 (estimated) Not reported Not reported
3,4-Dichloro-N-(5-morpholinomethyl-thiazol)benzamide (4d) Thiazole-benzamide 3,4-Dichloro, morpholinomethyl ~478.3 Solid (color unspecified) 1H/13C NMR, HRMS confirmed purity and structure
N-Methyl-4-(3-trifluoromethylphenyl)thiazole-2-amine (6a) Thiazole-amine Trifluoromethylphenyl, methylamino 259.3 232 δ 7.60–8.18 (Ar-H), m/z 259 (M+H)+
N-(4-Phenylthiazol-2-yl)-N-ethylbenzamide (9) Thiazole-benzamide Phenyl, ethyl ~335.4 Not reported 1H/13C NMR, HRMS data provided
N-(4-(2-((3-Methoxybenzyl)amino)ethyl)thiazol-2-yl)furan-2-carboxamide Thiazole-furan-carboxamide Methoxybenzyl, furan 371.4 Not reported CAS 923226-70-4, molecular formula C18H17N3O4S

Key Observations :

  • Benzofuran vs.
  • Methylthio vs. Halogen/Trifluoromethyl : The 3-(methylthio) group on the benzamide provides moderate electron-donating effects, contrasting with electron-withdrawing groups (e.g., 3,4-dichloro in 4d or trifluoromethyl in 6a), which may alter solubility and receptor binding .
  • Synthetic Complexity : The ethoxybenzofuran-thiazole scaffold likely requires multi-step synthesis, akin to methods for triazole derivatives (e.g., Friedel-Crafts acylations and cyclocondensations) .

Physicochemical and Spectral Comparisons

  • Melting Points : The target compound’s melting point is unreported, but analogs with trifluoromethyl groups (e.g., 6a, 6d) exhibit higher melting points (232–309°C), likely due to increased molecular rigidity .
  • Spectral Signatures : The absence of reported IR/NMR data for the target complicates direct comparisons, but key spectral features (e.g., C=S stretches at ~1250 cm⁻¹ in triazoles or aromatic proton shifts in thiazoles ) align with heterocyclic characterization trends.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylthio)benzamide?

  • Methodology :

  • Synthesis : Multi-step protocols, such as Hantzsch thiazole synthesis, are common. Key steps include:

Thiazole ring formation : Condensation of α-haloketones with thioamides under acidic/basic conditions.

Functional group coupling : Amide bond formation via coupling reagents (e.g., DCC or EDC) in polar aprotic solvents (e.g., DMSO or acetonitrile).

  • Critical parameters: Temperature (50–80°C), reaction time (6–24 hours), and solvent polarity .

  • Characterization :

  • Purity : HPLC (>95%) and TLC monitoring.

  • Structural confirmation : NMR (1H/13C), FT-IR, and high-resolution mass spectrometry (HRMS) .

    Key Physical PropertiesValue
    Molecular Weight~422.5 g/mol
    SolubilitySoluble in DMSO, sparingly in ethanol
    StabilityStable at RT, sensitive to strong oxidizers

Q. How does the compound’s structure influence its solubility and stability in biological assays?

  • The 7-ethoxybenzofuran and methylthio groups enhance hydrophobicity, requiring solubilization in DMSO for in vitro studies. Stability is pH-dependent; avoid alkaline conditions to prevent thioether oxidation .

Q. What spectroscopic techniques are used to resolve structural ambiguities in thiazole-benzofuran hybrids?

  • 2D NMR (COSY, HSQC) : Maps coupling between thiazole protons and adjacent groups.
  • X-ray crystallography : Resolves spatial arrangement of the ethoxybenzofuran and thiazole moieties (e.g., intermolecular H-bonding patterns) .

Advanced Research Questions

Q. What molecular mechanisms underpin the compound’s reported biological activities (e.g., antiviral, anticancer)?

  • Hypothesized mechanisms :

  • Antiviral : Modulation of host proteins (e.g., APOBEC3G) to inhibit viral replication via RNA editing .
  • Anticancer : Thiazole-mediated inhibition of kinases (e.g., EGFR) or induction of apoptosis via ROS generation .
    • Experimental validation :
  • Kinase assays : IC50 profiling against cancer-related kinases.
  • Gene silencing : CRISPR/Cas9 knockout of APOBEC3G to confirm antiviral pathways .

Q. How can researchers address contradictions in reported bioactivity data across studies?

  • Case study : Discrepancies in IC50 values for antimicrobial activity may arise from:

  • Assay variability : Differences in bacterial strains (Gram-positive vs. Gram-negative).
  • Compound aggregation : Use of detergents (e.g., 0.01% Tween-80) to prevent false positives .
    • Mitigation strategy : Standardize protocols (e.g., CLSI guidelines) and validate with orthogonal assays (e.g., time-kill curves) .

Q. What computational tools are used to predict binding modes and optimize derivatives?

  • Molecular docking (AutoDock Vina) : Predicts interactions with targets (e.g., EGFR, HIV protease).
  • MD simulations (GROMACS) : Analyzes stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR modeling : Correlates substituent effects (e.g., methylthio vs. ethylsulfonyl) with bioactivity .

Q. How does the methylthio group impact structure-activity relationships (SAR) compared to analogs with ethylsulfonyl or halogens?

  • Key SAR findings :

SubstituentBioactivity TrendRationale
MethylthioModerate anticancerEnhanced membrane permeability
EthylsulfonylStrong antiviralImproved target affinity via H-bonding
ChlorineBroad antimicrobialElectrophilic reactivity with bacterial enzymes
  • Design strategy : Introduce electron-withdrawing groups (e.g., -CF3) to boost potency .

Q. What in vivo models are suitable for evaluating the compound’s antiviral efficacy and toxicity?

  • Models :

  • HBV : Hydrodynamic injection mouse model for viral load quantification.
  • HIV-1 : Humanized NSG mice with CD4+ T-cell engraftment.
    • Toxicity endpoints : Liver enzyme markers (ALT/AST), hematological profiling .

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